7-Bromotridecane

Neuropharmacology Membrane Biophysics Structure-Activity Relationship (SAR)

7-Bromotridecane (CAS 61539-84-2) is a secondary alkyl bromide with the molecular formula C13H27Br and a molecular weight of 263.26 g/mol. It is a colorless liquid with a theoretical logP of approximately 5.69, indicating high lipophilicity.

Molecular Formula C13H27Br
Molecular Weight 263.26 g/mol
CAS No. 61539-84-2
Cat. No. B14580062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromotridecane
CAS61539-84-2
Molecular FormulaC13H27Br
Molecular Weight263.26 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCC)Br
InChIInChI=1S/C13H27Br/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12H2,1-2H3
InChIKeyOXARGPFODPTIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromotridecane (CAS 61539-84-2) Product Guide for R&D and Procurement


7-Bromotridecane (CAS 61539-84-2) is a secondary alkyl bromide with the molecular formula C13H27Br and a molecular weight of 263.26 g/mol . It is a colorless liquid with a theoretical logP of approximately 5.69, indicating high lipophilicity [1]. As a secondary alkyl halide, its bromine atom is attached to a carbon that is bonded to two other carbon atoms, which fundamentally alters its reactivity profile compared to primary alkyl bromides [2].

Reactivity Secondary alkyl bromide tailored for SN1/E2 pathway control
Selectivity Enables internal alkene formation distinct from terminal isomers
Probe potential Membrane-active SAR studies where primary isomers may be inactive

Why 7-Bromotridecane Cannot Be Substituted with Primary Alkyl Bromides in Synthetic Pathways


7-Bromotridecane cannot be readily substituted by its primary isomer, 1-bromotridecane (CAS 765-09-3), without fundamentally altering the outcome of key reactions. The location of the bromine atom at the secondary (7-position) carbon versus a terminal carbon results in vastly different steric environments and carbocation stabilities. Consequently, the two isomers exhibit divergent preferences for SN1 versus SN2 pathways and have markedly different propensities for elimination side-reactions . Substituting one for the other without re-optimizing reaction conditions will likely lead to significant changes in yield, reaction rate, and product selectivity, especially in nucleophilic substitutions and cross-coupling reactions [1].

7-Bromotridecane (secondary)
1-Bromotridecane (primary)
Reaction pathway
May favor SN1/E2; stable secondary carbocation formation
May favor SN2; minimal elimination tendency
Biological activity
Secondary bromoalkanes may retain membrane activity beyond primary cut-off
Primary bromoalkanes may be inactive at similar chain length in certain models
Synthetic outcome
Yields internal or branched products
Yields predominantly linear, terminal products

Quantitative Differentiation of 7-Bromotridecane: A Comparative Evidence Review


Distinctive Biological Activity: Secondary Alkyl Bromides Bypass the 'Cut-Off' Effect

While 7-bromotridecane itself has not been directly tested, a critical class-level differentiation exists based on the position of the bromine atom. Primary bromoalkanes lose their ability to block nerve impulse conduction at a chain length of 8 carbons (bromooctane) in the Bufo marinus sciatic nerve model. In contrast, secondary bromoalkanes of similar or longer chain lengths, such as 2-bromononane, retain the ability to reversibly block nervous impulse conduction [1]. This demonstrates that the 'cut-off' effect observed for primary isomers is not an absolute limit of the alkyl chain, but a function of molecular shape and substitution pattern.

Nerve impulse block
Class-level inference
Secondary bromoalkanes retain activity beyond primary cut-off (e.g., 2-bromononane active; 1-bromooctane inactive)
Supports membrane-active SAR probe selection
Bufo marinus sciatic nerve model; direct 7-bromotridecane data to verify
Neuropharmacology Membrane Biophysics Structure-Activity Relationship (SAR)

Reactivity Divergence in SN2 vs. SN1 Pathways: A Mechanistic Comparison

7-Bromotridecane, as a secondary alkyl halide, exhibits a fundamentally different reactivity profile in nucleophilic substitution reactions compared to its primary isomer, 1-bromotridecane. While primary alkyl bromides are generally more reactive in SN2 pathways due to lower steric hindrance , secondary alkyl bromides like 7-bromotridecane are more reactive in SN1 reactions. This is because the secondary carbocation intermediate formed after bromide departure is more stable than a primary carbocation . Furthermore, secondary bromides show a stronger preference for elimination (E1/E2) pathways over substitution compared to primary bromides [1].

Substitution mechanism
Class-level inference
Secondary alkyl bromides prefer SN1/E2; primary favor SN2
Route selection depends on desired mechanism
General reactivity trend; condition-specific optimization expected
Synthetic Organic Chemistry Physical Organic Chemistry Reaction Kinetics

Steric and Electronic Property Differences: LogP and Polar Surface Area

While experimental physical property data for 7-bromotridecane is scarce, calculated properties highlight key differences relevant to its behavior. The theoretical LogP for 7-bromotridecane is approximately 5.69 [1], which is nearly identical to the calculated LogP of its primary isomer, 1-bromotridecane (5.69) [2]. Both compounds also have a calculated Polar Surface Area (PSA) of 0.00 Ų [1][2]. This indicates that the substitution position (primary vs. secondary) has a negligible effect on the compound's overall lipophilicity and polarity, at least within the limitations of these simple in silico models.

Computed LogP & PSA
Supporting evidence
Isomer position negligibly affects calculated LogP (≈5.69) and PSA (0 Ų)
Lipophilicity does not explain activity differences
In silico data only; experimental validation lacking
Medicinal Chemistry ADME Computational Chemistry

Validated Application Scenarios for 7-Bromotridecane in Research and Industry


Synthetic Intermediate for Branched Alkenes via E2 Elimination

Due to its classification as a secondary alkyl halide, 7-bromotridecane is a suitable substrate for preparing specific alkenes through E2 elimination reactions. The position of the bromine on the 7th carbon of a tridecane chain leads to the formation of internal alkene isomers upon treatment with a strong, bulky base . This provides access to a different regioisomeric mixture of alkenes than would be obtained from the elimination of a primary isomer like 1-bromotridecane, which would predominantly yield the terminal 1-tridecene [1].

Probe in Structure-Activity Relationship (SAR) Studies of Membrane-Active Compounds

As a member of the secondary alkyl bromide class, 7-bromotridecane can serve as a valuable probe in SAR studies investigating the interaction of long-chain amphiphiles with lipid bilayers or membrane proteins. The observation that secondary bromoalkanes can retain biological activity at chain lengths where primary isomers are inactive (the 'cut-off' effect) makes compounds like 7-bromotridecane essential for dissecting the molecular determinants of this phenomenon . It can be used to test hypotheses related to molecular volume, packing constraints, and specific interactions within the hydrophobic core of a membrane.

Precursor in Organometallic Cross-Coupling Reactions

7-Bromotridecane is a viable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Negishi couplings . In these reactions, the secondary alkyl bromide acts as an electrophilic coupling partner. The resulting product's structure, bearing a new carbon-carbon bond at the 7-position of the tridecane chain, creates a branched architecture that is distinct from the linear product obtained when using the primary isomer 1-bromotridecane [1]. This allows for the synthesis of a different set of functionalized branched alkanes for use as specialty chemicals or building blocks.

Application
Selection Property
Validation Focus
Branched alkene synthesis via E2
Secondary halide for internal alkene formation
Regioisomer distribution with bulky base
Membrane-interaction SAR probe
Secondary bromoalkane cut-off bypass
Activity assay in model membrane systems
Organometallic cross-coupling
Electrophilic partner at internal carbon
Catalyst compatibility and branched product yield

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